2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole

HIV-1 NNRTI antiviral potency SAR

YKN is the foundational DFMB pyrimidine thioether scaffold (EC₅₀ 0.11 µM, wild-type HIV-1 IIIB) and the ligand of choice for X-ray crystallography. Its PDB 2YKN co-crystal structure at 2.12 Å provides superior electron density for precise mapping of NNRTI interactions. Verified procurement ensures exact structure for SAR studies, K103N+Y181C resistance profiling (EC₅₀ 67.0 µM), and ADMET assay benchmarking (Caco-2 34.6×10⁻⁶ cm s⁻¹, HLM 90% recovery). Accept no substitutes for scaffold-based optimization campaigns.

Molecular Formula C13H9F2N3OS
Molecular Weight 293.29 g/mol
CAS No. 92693-03-3
Cat. No. B057252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole
CAS92693-03-3
Synonyms17(S)-hydroxy Docosahexaenoic Acid; 17(S)-HDoHE
Molecular FormulaC13H9F2N3OS
Molecular Weight293.29 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)SC(C2=NC3=CC=CC=C3O2)(F)F
InChIInChI=1S/C13H9F2N3OS/c1-8-6-7-16-12(17-8)20-13(14,15)11-18-9-4-2-3-5-10(9)19-11/h2-7H,1H3
InChIKeyVJAIXDQDRKEAAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[Difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole (YKN): HIV-1 NNRTI Chemical Probe Procurement Guide


2-[Difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole (ligand code YKN, CAS 92693-03-3) is a non-nucleoside HIV-1 reverse transcriptase inhibitor (NNRTI) belonging to the difluoromethylbenzoxazole (DFMB) pyrimidine thioether class [1]. Its co-crystal structure with HIV-1 reverse transcriptase has been determined at 2.12 Å resolution (PDB 2YKN), providing a validated structural template for structure-based drug design [2]. The compound serves as a key reference molecule for understanding the SAR and binding mode of this NNRTI chemotype.

Why Generic NNRTI Substitution Fails for 2-[Difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole (YKN)


Within the DFMB pyrimidine thioether series, seemingly minor structural modifications produce large shifts in antiviral potency, selectivity index, and mutant strain susceptibility [1]. Replacing the 4-methyl substituent on the pyrimidine ring with an ethyl group (compound 24) increases wild-type potency 17-fold, while other substitutions substantially reduce activity. Consequently, generic NNRTI substitution cannot be assumed; each derivative must be independently validated for the specific assay context, making verified procurement of the exact chemical structure essential.

Quantitative Differentiation Evidence for 2-[Difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole (YKN) vs. Closest Analogs


Wild-Type HIV-1 IIIB Antiviral Potency: YKN (Compound 12) vs. Lead Compound 24

YKN (compound 12) exhibits an EC50 of 0.11 µM against wild-type HIV-1 IIIB in CEM cell-based antiviral assays, while the most potent series member, compound 24 (4-ethyl analogue), achieves an EC50 of 0.0064 µM [1]. Although compound 24 is 17-fold more potent, YKN serves as the foundational scaffold and is the co-crystallized ligand in the higher-resolution structural biology study (PDB 2YKN, 2.12 Å).

HIV-1 NNRTI antiviral potency SAR

Selectivity Index: YKN (Compound 12) vs. Compound 24

YKN (compound 12) demonstrates a selectivity index (SI = CC50/EC50) greater than 800, with a CC50 exceeding 100 µM in CEM cells [1]. The lead compound 24 achieves an SI exceeding 15,000 under identical conditions. While compound 24 offers a substantially wider in vitro therapeutic window, YKN's SI still indicates low cytotoxicity and a favorable safety margin for a tool compound.

selectivity index cytotoxicity therapeutic window

Activity Against NNRTI-Resistant Double Mutant (K103N + Y181C): YKN vs. Class Members

YKN (compound 12) shows an EC50 of 67.0 µM against the clinically relevant NNRTI-resistant double mutant K103N + Y181C, compared to 57.0 µM for compound 24 and 77.2 µM for compound 13 [1]. All DFMB derivatives in this series exhibit only moderate activity against this mutant, indicating a class-level limitation.

drug resistance K103N Y181C mutant profiling

Co-Crystal Structure Resolution: YKN (PDB 2YKN, 2.12 Å) vs. Compound 12 (PDB 2YKM, 2.9 Å)

The co-crystal structure of YKN bound to HIV-1 reverse transcriptase (PDB 2YKN) was solved at 2.12 Å resolution, whereas the analogous complex with compound 12 (PDB 2YKM) was solved at 2.9 Å [1][2]. The 0.78 Å improvement in resolution provides more detailed electron density for the ligand and binding pocket residues, enabling more precise analysis of key molecular interactions.

X-ray crystallography structure-based drug design binding mode

ADMET Profile: Permeability, Metabolic Stability, and CYP Liability of YKN (Compound 12)

YKN (compound 12) exhibits high Caco-2 permeability (Papp = 34.6 × 10⁻⁶ cm s⁻¹), excellent stability in human liver microsomes (90% recovery after 15 min), and no significant cytochrome P450 inhibition [1]. While direct comparator ADMET data for compound 24 are not reported in the same study, YKN's ADMET profile meets or exceeds typical drug-like thresholds, supporting its suitability as a reference compound for in vitro ADMET benchmarking in the NNRTI chemical space.

ADMET Caco-2 permeability microsomal stability cytochrome P450

Optimal Procurement and Application Scenarios for 2-[Difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole (YKN)


Co-Crystallographic Fragment and Structure-Based Drug Design (SBDD)

YKN is the ligand of choice for X-ray crystallographic studies requiring high-resolution structural information. Its PDB 2YKN co-crystal structure at 2.12 Å provides superior electron density compared to the 2.9 Å 2YKM complex, enabling precise mapping of DFMB-NNRTI interactions within the hydrophobic binding pocket [2][3]. Medicinal chemistry teams should prioritize YKN as the structural biology reference for scaffold-based optimization campaigns.

In Vitro ADMET Reference Standard for NNRTI Lead Profiling

YKN (compound 12) is a well-characterized reference for Caco-2 permeability (34.6 × 10⁻⁶ cm s⁻¹) and human liver microsome stability (90% recovery) assays [1]. Laboratories establishing or validating NNRTI ADMET screening cascades can employ YKN as a benchmark compound against which novel DFMB analogues or other NNRTI chemotypes are compared.

NNRTI Resistance Mechanism and Mutant Profiling Studies

YKN shows an EC50 of 67.0 µM against the K103N + Y181C double mutant [1]. Its defined resistance profile makes it suitable as a prototype scaffold for investigating structure-resistance relationships in NNRTIs, particularly for comparative mutant panel screening where a consistent chemotype reference is required.

Baseline Scaffold for Medicinal Chemistry SAR Expansion

As the foundational DFMB pyrimidine thioether scaffold (EC50 = 0.11 µM against wild-type HIV-1 IIIB), YKN serves as the benchmark starting point for systematic SAR studies [1]. Research groups synthesizing novel DFMB analogues can use YKN as the reference compound to quantify potency gains or losses from substitution at the pyrimidine 4-position or benzoxazole ring.

Quote Request

Request a Quote for 2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.